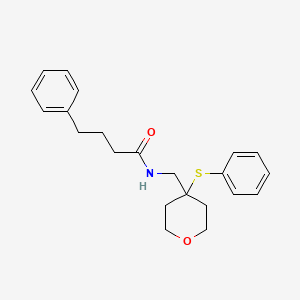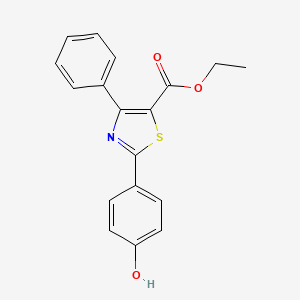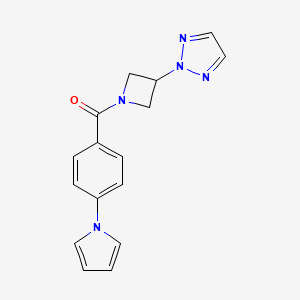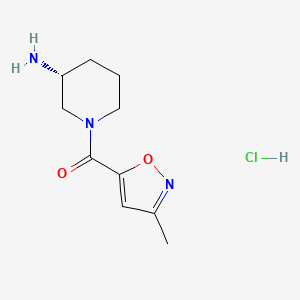![molecular formula C17H16ClN3O3 B2850143 [4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone CAS No. 329939-30-2](/img/structure/B2850143.png)
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone is a useful research compound. Its molecular formula is C17H16ClN3O3 and its molecular weight is 345.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Prevalence in Drug Testing
The chemical structure of “[4-(3-Chloro-phenyl)-piperazin-1-yl]-(3-nitro-phenyl)-methanone” suggests its relevance in the study of new psychoactive substances, often encountered in legal highs and designer drugs. In a study focused on reanalyzing hair samples for the presence of new psychoactive substances, the examination of piperazine derivatives, a class to which the mentioned chemical belongs, was included. The analysis aimed at understanding the changing patterns of designer drugs consumption, indicating the importance of such compounds in forensic toxicology and public health surveillance (Rust et al., 2012).
Metabolic Studies
Research on the metabolism of piperazine-based compounds, closely related to “this compound,” has been conducted to understand their biotransformation in humans and animals. A study on the urinary metabolism of zipeprol, a compound structurally related to piperazines, highlighted the metabolic pathways including N-dealkylation, oxidation, hydroxylation, and methylation. These insights are crucial for drug development, toxicity studies, and therapeutic monitoring (Constantin & Pognat, 1978).
Pharmacological Effects and Safety
The pharmacological effects and potential safety concerns of piperazine derivatives, including substances structurally similar to “this compound,” have been a topic of interest. Studies exploring the subjective effects of TFMPP, a piperazine derivative, aimed at understanding its psychoactive profile, which shares similarities with amphetamine-type stimulants. Such research contributes to the body of knowledge on the effects, risks, and therapeutic potential of piperazine compounds (Jan et al., 2010).
Contribution to Drug Development
Investigations into the metabolism and disposition of novel therapeutics, like B-cell lymphoma-2 inhibitor Venetoclax, involve understanding the role of piperazine structures in drug metabolism. Studies on Venetoclax provide insights into the absorption, metabolism, excretion, and biotransformation pathways, highlighting the significance of piperazine derivatives in the pharmacokinetics and pharmacodynamics of new drugs (Liu et al., 2017).
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3/c18-14-4-2-5-15(12-14)19-7-9-20(10-8-19)17(22)13-3-1-6-16(11-13)21(23)24/h1-6,11-12H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPFPQHWRXDLGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(Difluoromethyl)-6-azaspiro[3.4]octane](/img/structure/B2850061.png)

![(3E)-1-benzyl-3-{[(5-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2850064.png)
![Ethyl 6-benzyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2850065.png)
![5-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2850066.png)

![N-(3,4-Difluorophenyl)-1,3,5-trimethyl-4-[2-oxo-2-(prop-2-ynylamino)acetyl]pyrrole-2-carboxamide](/img/structure/B2850068.png)

![N-(4-methoxybenzyl)-2-[(2-methylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2850071.png)



![N-(sec-butyl)-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2850078.png)

